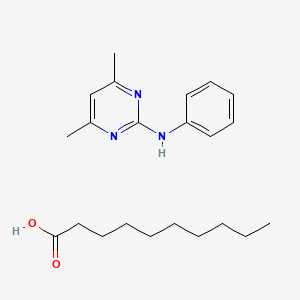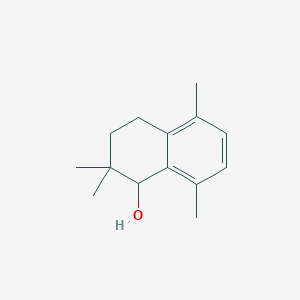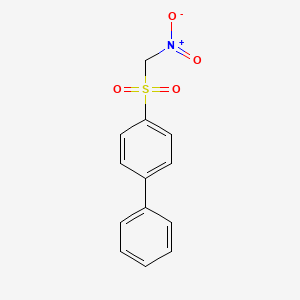![molecular formula C12H13N3O3 B12535568 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 654071-74-6](/img/structure/B12535568.png)
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound with a triazine core structure. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to the triazine ring. The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the triazine ring.
Attachment of the Ethyl Chain: The ethyl chain can be attached through an alkylation reaction, where an ethyl halide reacts with the triazine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various alkylated, acylated, or aminated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to biological receptors or enzymes, while the triazine ring can participate in various chemical interactions. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the ethyl chain, which may affect its chemical properties and reactivity.
6-(Ethyl)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the benzyloxy group, which may influence its biological activity and applications.
Uniqueness
6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the benzyloxy group and the ethyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
654071-74-6 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
6-[(1R)-1-phenylmethoxyethyl]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H13N3O3/c1-8(10-13-11(16)15-12(17)14-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14,15,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
QTQPDFKHWVRNEQ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=NC(=O)NC(=O)N1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)




![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
